(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide
(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide
Brand Name:
Vulcanchem
CAS No.:
103188-47-2
VCID:
VC0021929
InChI:
InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
SMILES:
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Molecular Formula:
C17H17NO3
Molecular Weight:
283.32 g/mol
(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide
CAS No.: 103188-47-2
Main Products
VCID: VC0021929
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
CAS No. | 103188-47-2 |
---|---|
Product Name | (E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide |
Molecular Formula | C17H17NO3 |
Molecular Weight | 283.32 g/mol |
IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Standard InChI | InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ |
Standard InChIKey | QOWABIXYAFJMQE-VQHVLOKHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES | C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O |
Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O |
Synonyms | caffeic acid phenethyl amide |
PubChem Compound | 11391937 |
Last Modified | Nov 11 2021 |
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